2-[(4,6-dimethylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one
Description
- It falls within the class of quinazolinone derivatives, which exhibit diverse biological activities.
- The compound’s structure consists of a pyrimidinone ring fused with a quinazolinone moiety.
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one: , also known by its chemical formula , is a heterocyclic compound.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N5O/c1-4-5-12-9-15(23)21-17(19-12)22-16-18-11(3)13-8-10(2)6-7-14(13)20-16/h6-9H,4-5H2,1-3H3,(H2,18,19,20,21,22,23) |
InChI Key |
FCCHWWXJUYDGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action remains an active area of study.
- It likely modulates specific cellular pathways, affecting cell growth, signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one is a heterocyclic compound that integrates both quinazoline and pyrimidine moieties. This structural combination is significant as it contributes to a diverse range of biological activities, making it a focal point in medicinal chemistry research. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Quinazoline Ring : Substituted at positions 4 and 6 with methyl groups.
- Pyrimidine Ring : Propyl group substituent at the 6-position.
These features suggest a potential for varied interactions with biological targets, particularly in the context of drug development.
Biological Activities
Several studies have highlighted the biological activities associated with compounds similar to this compound:
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, one study demonstrated that certain quinazoline derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes such as Aurora A kinase, which is implicated in tumorigenesis. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells .
The proposed mechanism of action for this compound involves:
- Binding to Enzymatic Active Sites : The compound likely binds to specific enzymes, preventing substrate interaction.
- Modulation of Signaling Pathways : By inhibiting key kinases, it may alter downstream signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinazoline | Contains a quinazoline ring; used in various pharmaceuticals | Anticancer, antimicrobial |
| Pyrimidine | Contains a pyrimidine ring; serves as a base in nucleic acids | Antiviral, antifungal |
| 4-Aminoquinazoline | Substituted at the 4-position; known for anticancer properties | Antitumor activity |
This table illustrates how the unique combination of both quinazoline and pyrimidine rings may confer specific biological activities not present in simpler derivatives.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinazoline derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structures to this compound had lower IC50 values than established chemotherapeutics, indicating potential as novel anticancer agents .
- Antimicrobial Activity : Another research effort assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives exhibited significant antibacterial activity, further supporting the therapeutic potential of this class of compounds .
- Mechanistic Studies : Research involving enzyme assays demonstrated that derivatives could effectively inhibit Aurora A kinase activity (IC50 values around 21.94 nM), leading to significant mitotic disruption in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
